Sodium L-lactate-3-13C solution is a compound of significant interest in various fields due to its versatile properties. It is a salt form of lactic acid and has been widely used as a food additive, preservative, and in medical applications. The research on sodium lactate has explored its potential as a replacement for conventional chemical preservatives, its stabilizing effects on proteins, its role as a draw solute in forward osmosis for food processing, and its effects on acid-base status in medical applications1234. This comprehensive analysis will delve into the mechanism of action of sodium lactate and its applications across different fields, supported by relevant studies and case examples.
The synthesis of sodium L-[1-13C,U-D] lactate (a deuterated and 13C labeled form) has been achieved from L-[1-13C] alanine. Two methods for the deuteration of positions C2 and C3 of alanine were developed:
The synthesis also includes a procedure for selectively labeling the C1 position of alanine with carbon-13. This procedure involves reacting acetaldehyde with K13CN based on a modified Strecker reaction. Using per-deuterated acetaldehyde in this reaction allows for the large-scale synthesis of sodium L-[1-13C,U-D] lactate.
Sodium lactate functions through various mechanisms depending on its application. In food preservation, it has been shown to inhibit the growth of Listeria monocytogenes in comminuted sausages, demonstrating an antilisterial effect similar to potassium sorbate and sodium benzoate1. The stabilization of fish actomyosin by sodium lactate is attributed to its role as an effective water structure-maker, which increases the stability of proteins up to a certain concentration before destabilization occurs due to the formation of lactoyl lactate2. In medical applications, sodium L-lactate in Ringer's solution has been found to increase buffering capacity in body fluids, with no significant difference in effectiveness between sodium L-lactate and sodium racemic lactate4. Additionally, sodium lactate has been implicated in enhancing the inflammatory response by increasing the expression of matrix metalloproteinases and cytokines in macrophage-like cells9.
The physical and chemical properties of sodium L-lactate-3-13C are largely similar to those of sodium L-lactate. It is a white, crystalline powder that is highly soluble in water. Due to the 13C labeling, it exhibits slightly different spectral properties in NMR and MS analyses compared to unlabeled sodium L-lactate.
Sodium lactate has been evaluated as a replacement for conventional chemical preservatives in food products. In comminuted sausages, it has been shown to delay the growth of Listeria monocytogenes, thus enhancing food safety1. It also plays a role in the stabilization of proteins in fish, which is crucial for maintaining the quality of seafood products2. Furthermore, sodium lactate has been explored as a draw solute in forward osmosis processes for food processing, demonstrating its potential in concentrating sugar solutions and orange juice while preserving food quality3.
In medical applications, sodium lactate is used in intravenous solutions to manage acid-base balance during surgeries. Studies have shown that sodium L-lactate can be as effective as sodium racemic lactate in increasing the buffering capacity of body fluids4. Additionally, hypertonic sodium lactate solutions have been found to improve cardiac function and could be considered as resuscitation fluids7.
The combination of sodium lactate with sodium tripolyphosphate has been studied for its effects on the characteristics of fresh pork loins, showing that it can lower pH values and reduce aerobic plate counts, thus potentially extending the shelf life of meat products8.
Sodium lactate has been linked to the enhancement of the inflammatory response, which could have implications for the development of type 2 diabetes. It has been shown to increase the expression of matrix metalloproteinases and cytokines in histiocytes, suggesting a potential mechanism by which elevated lactate levels may contribute to the pathogenesis of type 2 diabetes9.
A sodium lactate-tolerant mutant strain of Bacillus sp. has been used for the production of L-lactic acid using sodium hydroxide as a neutralizing agent. This process has shown high productivity and optical purity, indicating its potential for industrial-scale production of L-lactic acid10.
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